molecular formula C16H22ClNO4S2 B2372339 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448079-44-4

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No.: B2372339
CAS No.: 1448079-44-4
M. Wt: 391.93
InChI Key: ZRBXZEZVCNPPJG-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chloro and sulfonyl functional groups

Preparation Methods

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can be compared with other similar compounds, such as:

    1-((3-Chloro-2-methylphenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group.

    3-(Cyclohexylsulfonyl)azetidine: Lacks the chloro and 2-methylphenylsulfonyl groups.

    1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: Contains a methylsulfonyl group instead of a cyclohexylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S2/c1-12-15(17)8-5-9-16(12)24(21,22)18-10-14(11-18)23(19,20)13-6-3-2-4-7-13/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBXZEZVCNPPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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